
4-(甲基亚磺酰基)苯酚
描述
Synthesis Analysis
The synthesis of derivatives related to 4-(Methylsulfinyl)phenol, such as 2,2′-Sulfinyl-bis(4-methyl phenol), involves reduction processes and has been detailed with spectroscopic and single crystal x-ray diffraction methods. This provides insights into the chemical pathways that can be adapted for the synthesis of 4-(Methylsulfinyl)phenol itself (Shockravi et al., 2003).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques like X-ray crystallography, highlighting the specific crystalline forms and molecular dimensions which can give clues about the structure of 4-(Methylsulfinyl)phenol (B. Al-Hourani et al., 2020).
Chemical Reactions and Properties
Electrochemical reactions involving derivatives of 4-(Methylsulfinyl)phenol have demonstrated the formation of new C(sp2)-S bonds, offering a pathway to synthesize a wide range of chemical structures and highlighting the compound's reactivity and potential for diverse chemical transformations (L. Dai et al., 2021).
Physical Properties Analysis
Studies on related compounds have provided detailed information on thermal stability, molecular weight, and solubility, which are crucial for understanding the physical behavior of 4-(Methylsulfinyl)phenol in various conditions and its suitability for different applications (H. Demir, 2012).
Chemical Properties Analysis
The chemical properties of 4-(Methylsulfinyl)phenol can be inferred from related studies, which have explored aspects such as electrochemical energy gaps and the behavior of compounds under different reaction conditions. These insights are vital for predicting the reactivity and interaction of 4-(Methylsulfinyl)phenol with various substrates (I. Kaya & M. Yildirim, 2007).
科学研究应用
生物还原与环境应用: Mac Rae 和 Cameron (1985) 研究了肺炎克雷伯菌对 4-甲基亚磺酰基苯酚的生物还原,表明其转化为 4-甲基硫酚。这项研究表明该化合物在环境生物修复或作为了解细菌代谢有机磷化合物模型的潜在用途 (Mac Rae & Cameron, 1985).
有机化学中的电解还原: Kunugi 和 Abe (1984) 探索了某些亚磺酰基化合物的电解还原,证明了 4-(甲基亚磺酰基)苯酚衍生物在合成有机化学中的潜力 (Kunugi & Abe, 1984).
酚-硫酸反应用于糖分析: Dubois 等人 (1956) 开发了一种使用酚-硫酸反应测定糖和相关物质的方法。这突出了 4-(甲基亚磺酰基)苯酚在分析化学中的潜在应用,特别是在碳水化合物分析中 (Dubois et al., 1956).
硝基喹啉的合成: Máslankiewicz 等人 (2005) 研究了使用 4-取代的 3'-甲基亚磺酰基-3,4'-二喹啉基硫醚合成硝基喹啉。这项研究表明 4-(甲基亚磺酰基)苯酚衍生物在合成复杂有机化合物中的用途 (Máslankiewicz et al., 2005).
抗菌和细胞毒性应用: Chen 等人 (2021) 发现某些酚类双沙波兰倍半萜,包括具有甲基亚磺酰基的化合物,表现出抗菌和细胞毒性活性。这表明 4-(甲基亚磺酰基)苯酚及其衍生物具有潜在的药物或生物技术应用 (Chen et al., 2021).
细菌代谢和环境降解: Engelhardt、Rast 和 Wallnöfer (1977) 研究了土壤细菌对包括 4-(甲基亚磺酰基)-苯酚在内的取代苯酚的代谢。这项研究与了解酚类化合物的环境降解有关 (Engelhardt et al., 1977).
吸附和环境净化: Yin 等人 (2010) 研究了使用磁性聚砜微胶囊吸附酚类。这项研究表明 4-(甲基亚磺酰基)苯酚可用于环境净化和废水处理技术 (Yin et al., 2010).
晶体结构分析: Shockravi 等人 (2003) 合成了亚磺酰基化合物的晶体结构并对其进行了分析,提供了对分子结构和材料科学或分子工程中潜在应用的见解 (Shockravi et al., 2003).
土壤细菌对农药的降解: Sheela 和 Pai (1983) 研究了土壤细菌对降解为 4-(甲基亚磺酰基)苯酚的农药芬硫硫磷的代谢。这项研究对于了解农药的生物降解和环境解毒具有重要意义 (Sheela & Pai, 1983).
安全和危害
4-(Methylsulfinyl)phenol is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
属性
IUPAC Name |
4-methylsulfinylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-10(9)7-4-2-6(8)3-5-7/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQSJUGIZGMDDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901221 | |
| Record name | NoName_308 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfinyl)phenol | |
CAS RN |
14763-64-5 | |
| Record name | 4-(Methylsulfinyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14763-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylsulfinyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014763645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methylsulphinyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

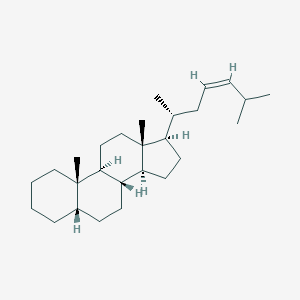
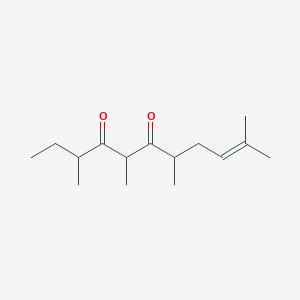

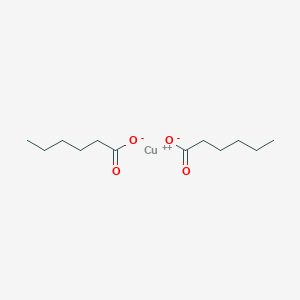
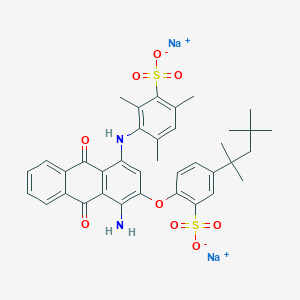
![Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone](/img/structure/B81345.png)
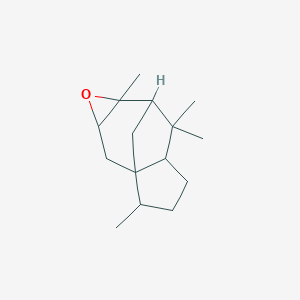

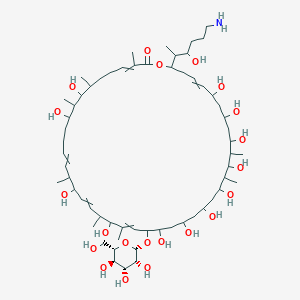
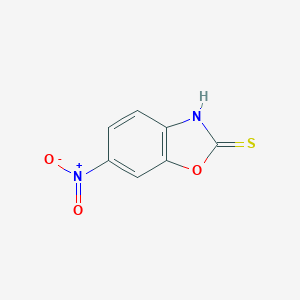


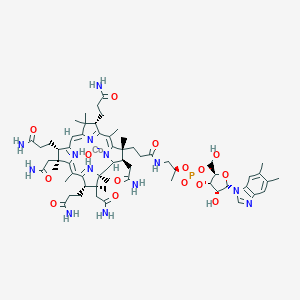
![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)